molecular formula C3H3ClF2O B3031938 1-Chloro-1,1-difluoropropan-2-one CAS No. 88257-33-4

1-Chloro-1,1-difluoropropan-2-one

Cat. No. B3031938
CAS RN: 88257-33-4
M. Wt: 128.5 g/mol
InChI Key: UMUCWGONGYAOJJ-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoropropan-2-one is a chemical compound with the molecular formula C3H3ClF2O . It has a molecular weight of 128.51 . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1,1-difluoropropan-2-one consists of 3 Hydrogen atoms, 3 Carbon atoms, 1 Oxygen atom, 2 Fluorine atoms, and 1 Chlorine atom . This makes a total of 10 atoms .

Scientific Research Applications

Fluorinated Monomer Synthesis

1-Chloro-1,1-difluoropropan-2-one serves as a precursor for the synthesis of fluorinated monomers. For instance, it plays a crucial role in the production of vinylidene fluoride (VDF) . VDF is a major fluorinated monomer used in the manufacture of specialty polymers, such as polyvinylidene fluoride (PVDF), which find applications in coatings, membranes, and piezoelectric devices .

Catalysis and Metal Fluorides

Recent studies propose that metal fluorides could serve as promising catalysts for selective pyrolysis reactions. Specifically, 1-chloro-1,1-difluoropropan-2-one could be pyrolyzed at lower temperatures (300–450 °C) in the presence of metal fluorides. Investigating these catalytic processes may lead to more efficient and sustainable synthetic routes .

properties

IUPAC Name

1-chloro-1,1-difluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O/c1-2(7)3(4,5)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUCWGONGYAOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523351
Record name 1-Chloro-1,1-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1-difluoropropan-2-one

CAS RN

88257-33-4
Record name 1-Chloro-1,1-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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